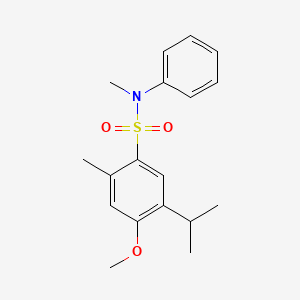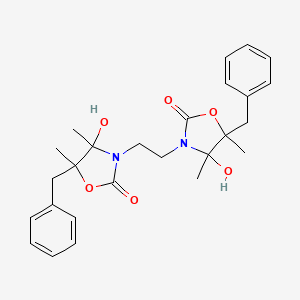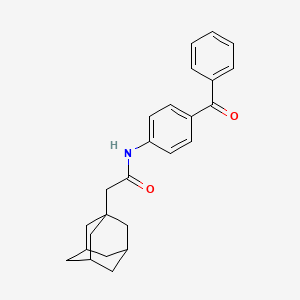![molecular formula C22H22N2O4 B11067540 Furan-3-carboxylic acid, 5-[3-(3-benzylureido)phenyl]-2-methyl-, ethyl ester](/img/structure/B11067540.png)
Furan-3-carboxylic acid, 5-[3-(3-benzylureido)phenyl]-2-methyl-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 5-(3-{[(BENZYLAMINO)CARBONYL]AMINO}PHENYL)-2-METHYL-3-FUROATE is a complex organic compound with a unique structure that combines a furoate ester with a benzylaminocarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-(3-{[(BENZYLAMINO)CARBONYL]AMINO}PHENYL)-2-METHYL-3-FUROATE typically involves multiple steps. One common method starts with the preparation of the benzylaminocarbonyl intermediate, which is then coupled with a furoate ester under controlled conditions. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and processed under optimized conditions. The use of automated systems for monitoring and controlling the reaction parameters is crucial to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-(3-{[(BENZYLAMINO)CARBONYL]AMINO}PHENYL)-2-METHYL-3-FUROATE can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Common Reagents and Conditions
The reactions often require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
ETHYL 5-(3-{[(BENZYLAMINO)CARBONYL]AMINO}PHENYL)-2-METHYL-3-FUROATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 5-(3-{[(BENZYLAMINO)CARBONYL]AMINO}PHENYL)-2-METHYL-3-FUROATE involves its interaction with specific molecular targets. The benzylaminocarbonyl group can form hydrogen bonds and other interactions with proteins or enzymes, potentially inhibiting their activity. The furoate ester may also play a role in modulating the compound’s overall bioactivity .
Comparison with Similar Compounds
Similar Compounds
ETHYL {[(BENZYLAMINO)CARBONYL]AMINO}ACETATE: Similar structure but with an acetate group instead of a furoate.
ETHYL (PHENYLACETYL)AMINOACETATE: Contains a phenylacetyl group, offering different reactivity and properties.
Uniqueness
ETHYL 5-(3-{[(BENZYLAMINO)CARBONYL]AMINO}PHENYL)-2-METHYL-3-FUROATE is unique due to its combination of a benzylaminocarbonyl group with a furoate ester, providing distinct chemical and biological properties that are not found in similar compounds .
Properties
Molecular Formula |
C22H22N2O4 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
ethyl 5-[3-(benzylcarbamoylamino)phenyl]-2-methylfuran-3-carboxylate |
InChI |
InChI=1S/C22H22N2O4/c1-3-27-21(25)19-13-20(28-15(19)2)17-10-7-11-18(12-17)24-22(26)23-14-16-8-5-4-6-9-16/h4-13H,3,14H2,1-2H3,(H2,23,24,26) |
InChI Key |
DMABAFAPKGMQOT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C1)C2=CC(=CC=C2)NC(=O)NCC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,5-dichlorophenyl)-2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11067461.png)
![4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione](/img/structure/B11067468.png)
![6-{[(furan-2-ylmethyl)sulfanyl]methyl}-N-(2-phenylethyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11067471.png)
![1,4-Dimethyl-6-[(4-phenylpiperazin-1-yl)sulfonyl]-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B11067476.png)
![N-(2,4-dimethyl-6-nitrophenyl)-2-[(4-hydroxy-5,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11067484.png)
![1-[4-(5,8-Dimethoxy-4-methylquinolin-2-yl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone](/img/structure/B11067486.png)


![1-(2-fluorobenzyl)-3-nitro-5-{[4-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}-1H-1,2,4-triazole](/img/structure/B11067507.png)
![6-amino-1-phenyl-2-[(4'H-spiro[cyclopentane-1,3'-isoquinolin]-1'-ylmethyl)sulfanyl]pyrimidin-4(1H)-one](/img/structure/B11067511.png)

![3-(4-Tert-butylphenyl)-3-{[(4-chlorophenyl)sulfonyl]amino}propanoic acid](/img/structure/B11067516.png)
![4-[({(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoic acid](/img/structure/B11067519.png)
![2-{1-(4-fluorophenyl)-5-oxo-3-[2-(pyridin-4-yl)ethyl]-2-thioxoimidazolidin-4-yl}-N-phenylacetamide](/img/structure/B11067526.png)
